4-Ethyl-7-hydroxy-2-benzofuran-1,3-dione

Catalog No.
S13375932
CAS No.
62596-58-1
M.F
C10H8O4
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-7-hydroxy-2-benzofuran-1,3-dione

CAS Number

62596-58-1

Product Name

4-Ethyl-7-hydroxy-2-benzofuran-1,3-dione

IUPAC Name

4-ethyl-7-hydroxy-2-benzofuran-1,3-dione

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C10H8O4/c1-2-5-3-4-6(11)8-7(5)9(12)14-10(8)13/h3-4,11H,2H2,1H3

InChI Key

XRYZJPOWUDTPEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=C(C=C1)O)C(=O)OC2=O

4-Ethyl-7-hydroxy-2-benzofuran-1,3-dione, also known by its chemical formula C₁₀H₈O₄, is a compound characterized by a benzofuran structure substituted with an ethyl group and a hydroxyl group. This compound belongs to the class of 2-benzofuran-1,3-diones, which are recognized for their diverse biological activities and potential therapeutic applications. The presence of both the ethyl and hydroxyl groups enhances its solubility and reactivity, making it a significant subject of study in organic chemistry and pharmacology .

The reactivity of 4-Ethyl-7-hydroxy-2-benzofuran-1,3-dione is primarily attributed to its diketone functionality. Key reactions include:

  • Knoevenagel Condensation: This reaction involves the condensation of the diketone with aldehydes or other carbonyl compounds in the presence of a base to form β-unsaturated carbonyl compounds. It is notable for yielding high reaction rates and yields

    4-Ethyl-7-hydroxy-2-benzofuran-1,3-dione finds applications across various fields:

    • Pharmaceuticals: Due to its biological activities, this compound is being explored as a potential lead compound for drug development targeting oxidative stress-related diseases and infections .
    • Chemical Synthesis: It serves as an important intermediate in organic synthesis, particularly in the preparation of more complex benzofuran derivatives with tailored properties for specific applications .

4-Ethyl-7-hydroxy-2-benzofuran-1,3-dione exhibits various biological activities that make it a candidate for pharmaceutical applications:

  • Antioxidant Properties: Studies suggest that compounds in the benzofuran class possess antioxidant properties, which can help mitigate oxidative stress in biological systems .
  • Antimicrobial Activity: Some derivatives have shown significant antimicrobial effects against various pathogens, indicating potential use in developing new antibiotics .
  • Anti-inflammatory Effects: Research has indicated that benzofuran derivatives can exhibit anti-inflammatory activities, making them suitable for treating inflammatory diseases .

The synthesis of 4-Ethyl-7-hydroxy-2-benzofuran-1,3-dione can be achieved through several methods:

  • Catalytic Oxidation of Naphthalene Derivatives: A common method involves the oxidation of naphthalene or its derivatives using vanadium pentoxide as a catalyst under gas-phase conditions. This approach typically yields high purity products .
  • Condensation Reactions: The compound can also be synthesized via condensation reactions involving resorcinol and ethyl acetoacetate under acidic conditions. This method allows for the introduction of both the ethyl and hydroxyl substituents simultaneously .
  • Knoevenagel Reaction: Utilizing the Knoevenagel reaction with appropriate aldehydes can also yield this compound efficiently, particularly when optimized conditions are employed to enhance yield

    Studies on 4-Ethyl-7-hydroxy-2-benzofuran-1,3-dione have focused on its interactions with biological macromolecules:

    • Protein Binding Studies: Investigations into how this compound interacts with proteins have indicated potential binding sites that may influence its bioavailability and efficacy in therapeutic contexts .
    • DNA

Several compounds share structural similarities with 4-Ethyl-7-hydroxy-2-benzofuran-1,3-dione. Here are some noteworthy examples:

Compound NameStructure TypeUnique Characteristics
2-BenzofuranBasic structureLacks substituents; serves as a parent structure
4-HydroxybenzofuranHydroxyl-substitutedExhibits enhanced solubility but different reactivity
5-MethylbenzofuranMethyl-substitutedAlters electronic properties; potential for different biological activity
4-Methyl-2-benzofuranMethyl-substitutedSimilar reactivity but differing pharmacological profiles

These compounds highlight the uniqueness of 4-Ethyl-7-hydroxy-2-benzofuran-1,3-dione due to its specific ethyl and hydroxyl substitutions that influence its solubility and biological activity significantly compared to its analogs.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

192.04225873 g/mol

Monoisotopic Mass

192.04225873 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types